7-Hydroxybenzothiazole-2-carboxylic acid
Overview
Description
7-Hydroxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound that features a benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound’s structure consists of a benzene ring fused to a thiazole ring, with a hydroxyl group at the 7th position and a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 7-Hydroxybenzothiazole-2-carboxylic acid, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Cyclization Reactions: The cyclization of thioamide or carbon dioxide (CO2) as raw materials.
Microwave Irradiation: This method has been used to expedite the synthesis process.
Industrial Production Methods: Industrial production often involves high-yielding methods such as the condensation of 2-aminobenzenethiol with different kinds of aliphatic or aromatic carboxylic acids . These methods are efficient, rapid, and often solvent-free, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxybenzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the benzothiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts, including metal catalysts, can be used to facilitate these reactions.
Major Products: The major products formed from these reactions include various substituted benzothiazole derivatives, which can have significant biological activities .
Scientific Research Applications
7-Hydroxybenzothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 7-Hydroxybenzothiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and interfere with biological processes, leading to its therapeutic effects . For example, it may act as an antioxidant by inhibiting radical formation .
Comparison with Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: A derivative with an amino group at the 2nd position.
6-Nitrobenzothiazole: A derivative with a nitro group at the 6th position.
Uniqueness: 7-Hydroxybenzothiazole-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its biological activity and make it a versatile compound for various applications .
Properties
IUPAC Name |
7-hydroxy-1,3-benzothiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-5-3-1-2-4-6(5)13-7(9-4)8(11)12/h1-3,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMSNSJIKUFAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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